Alphaprodine hydrochloride

Description

Properties

IUPAC Name |

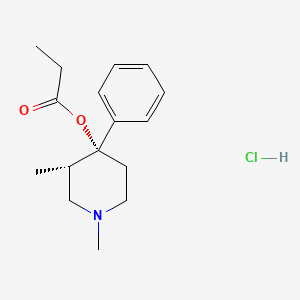

[(3S,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO2.ClH/c1-4-15(18)19-16(14-8-6-5-7-9-14)10-11-17(3)12-13(16)2;/h5-9,13H,4,10-12H2,1-3H3;1H/t13-,16+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFLUADVCIBEPQJ-MELYUZJYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)OC1(CCN(CC1C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(=O)O[C@@]1(CCN(C[C@@H]1C)C)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

77-20-3 (Parent) | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID40204646 | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

561-78-4 | |

| Record name | 4-Piperidinol, 1,3-dimethyl-4-phenyl-, 4-propanoate, hydrochloride (1:1), (3R,4S)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=561-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000561784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alphaprodine hydrochloride [USP] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40204646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Piperidinol, 1,3-dimethyl-4-phenyl-, propionate, hydrochloride, (+-)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALPHAPRODINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CO51Q2EI5Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical and Foundational Research Context of Alphaprodine Hydrochloride

Early Synthetic Investigations and Initial Characterization

The initial synthesis and study of alphaprodine emerged from a broader effort to create alternatives to morphine. duke.edu This period of research was characterized by the exploration of meperidine derivatives in an attempt to dissociate analgesic effects from undesirable side effects and addiction potential. duke.edu

The first reported synthesis of alphaprodine hydrochloride was in 1947 by Ziering and Lee. ccjm.org Structurally, it is a synthetic piperidine (B6355638) derivative, chemically similar to meperidine but not to morphine. ccjm.org Alphaprodine is the cis-(±)-1,3-dimethyl-4-phenyl-4-piperidinol propionate (B1217596) hydrochloride. biosynth.com The stereochemistry of the molecule is a critical aspect, with alphaprodine being one of two isomers of the trans form of prodine, the other being betaprodine (B10762733). wikipedia.org Both of these are racemates. wikipedia.org

The definitive three-dimensional structure of DL-alphaprodine hydrochloride was determined through X-ray crystallography studies. researchgate.netgla.ac.uk These studies confirmed the spatial arrangement of the atoms, which is crucial for understanding its interaction with opioid receptors.

Table 1: Chemical Properties of this compound

| Property | Value |

| IUPAC Name | [(3S,4R)-1,3-dimethyl-4-phenylpiperidin-4-yl] propanoate;hydrochloride |

| Molecular Formula | C16H24ClNO2 |

| Molecular Weight | 297.82 g/mol |

| CAS Number | 561-78-4 |

This table is based on data from multiple sources.

Early preclinical studies in animal models were instrumental in characterizing the pharmacological profile of alphaprodine. Following intravenous administration in dogs, researchers observed a rapid disappearance from plasma and a large volume of distribution, consistent with its fast onset and short duration of action. nih.gov These studies also suggested a rapid equilibrium between the brain and plasma. nih.gov

Toxicology studies in rats, mice, and rabbits found that toxic doses of this compound led to clonic convulsions and exophthalmos, with some animal deaths resulting from respiratory failure. ccjm.org Investigations in mice and rats demonstrated the analgesic potency of alphaprodine relative to morphine. unodc.org

Evolution of Research Perspectives on Prodine Analogs

Research on alphaprodine and its analogs has evolved, moving from initial characterization to more comparative and nuanced investigations.

Alphaprodine has been extensively compared to other opioids, particularly meperidine and morphine. It is considered more potent than meperidine. aapd.org A key distinguishing feature is its rapid onset of action (one to two minutes intravenously) and short duration of action (30 to 90 minutes). aapd.org In a comparative study with morphine involving equally potent analgesic doses, alphaprodine exhibited a more rapid onset and a shorter period of effectiveness. ccjm.org

The elimination half-life of alphaprodine is approximately 131 minutes (about 2 hours), which is shorter than that of meperidine at 247 minutes. nih.gov However, their plasma clearances are nearly identical. nih.gov Unlike meperidine, which is known to produce toxic metabolites, alphaprodine does not, making it potentially more suitable for high-dose therapy. wikipedia.org

Research into prodine analogs also revealed significant differences in potency between isomers. For instance, betaprodine is noted to be around five times more potent than alphaprodine, though it is metabolized more rapidly. wikipedia.org Further exploration of prodine derivatives led to the discovery of allylprodine in 1957, which proved to be a more potent analgesic than alphaprodine. wikipedia.org The 3R,4S-isomer of allylprodine is reported to be 23 times more potent than morphine. wikipedia.org

Table 2: Comparative Analgesic Potency of Prodine Analogs (Relative to Morphine)

| Compound | Potency (Subcutaneous, in mice) |

| Morphine | 1 |

| Alphaprodine | 0.97 |

| Betaprodine | 5.5 |

| Allylprodine (3R,4S-isomer) | 23 |

This table is based on data from multiple sources. wikipedia.orgwikipedia.org

The landscape of opioid research has continually shifted, influenced by the ongoing search for safer analgesics and the emergence of novel psychoactive substances (NPS). mpdkrc.edu.inherts.ac.uk While alphaprodine was developed for clinical use, the broader class of synthetic opioids, including prodine analogs, has been subject to re-evaluation in the context of non-clinical applications and public health. herts.ac.uk The rise of potent synthetic opioids has led to increased interest in their pharmacological properties and potential risks. herts.ac.uk Computational techniques, such as QSAR (Quantitative Structure-Activity Relationship) modeling and molecular docking, are now being employed to predict the biological activity and potential health threats of emerging NPS, including novel opioid analogs. herts.ac.uk This represents a paradigm shift from traditional preclinical testing to in silico methods for preliminary risk assessment. herts.ac.uk

Advanced Synthetic Methodologies and Analog Development for Research

Stereoselective Synthesis and Chiral Resolution Techniques

The synthesis of alphaprodine, a synthetic opioid, inherently produces a mixture of stereoisomers, necessitating advanced techniques for their separation and characterization. The spatial arrangement of substituents on the piperidine (B6355638) ring is critical for its biological activity, making stereoselective synthesis and chiral resolution paramount in research settings.

Chromatographic Approaches for Enantiomer Separation in Research Settings

The separation of alphaprodine and its related enantiomers is a critical step in research to study the specific activities of each isomer. High-performance liquid chromatography (HPLC) has proven to be a valuable tool for this purpose. nih.gov

A key technique involves the use of chiral stationary phases (CSPs). For instance, racemic 1,3-dimethyl-4-phenylpiperidines, which are intermediates in the synthesis of opioid analgesics like alphaprodine, have been successfully resolved using commercially available HPLC columns with cellulose-based CSPs, such as Chiralcel OD and Chiralcel OJ. nih.gov The effectiveness of these columns can be complementary, and the polarity of the substituents on the piperidine derivatives plays a significant role in the separation efficiency of the Chiralcel OD column. nih.gov

Beyond HPLC, other chromatographic methods like thin-layer chromatography (TLC) and chiral gas chromatography are also employed. google.comanalyticaltoxicology.com In TLC, chiral selectors can be impregnated into the stationary phase or used as mobile-phase additives to achieve enantiomeric separation. analyticaltoxicology.com Chiral gas chromatography offers another avenue for separating volatile chiral compounds. google.com These chromatographic techniques are indispensable for obtaining enantiomerically pure samples of alphaprodine and its analogs, which are essential for detailed pharmacological evaluation. nih.govgoogle.com

Table 1: Chromatographic Methods for Enantiomer Separation

| Chromatographic Technique | Stationary Phase/Selector | Key Principles |

| High-Performance Liquid Chromatography (HPLC) | Cellulose-based chiral stationary phases (e.g., Chiralcel OD, Chiralcel OJ) | Differential interaction of enantiomers with the chiral stationary phase. nih.gov |

| Thin-Layer Chromatography (TLC) | Ligand-exchange on reversed-phase layers; Chiral selectors (e.g., cyclodextrins) as mobile-phase additives | Formation of diastereomeric complexes with differing stabilities or differential partitioning. analyticaltoxicology.com |

| Chiral Gas Chromatography (GC) | Chiral stationary phases | Separation based on differences in volatility and interaction with the chiral phase. google.com |

Configurational Assignment of Diastereomeric Prodines

Determining the absolute configuration of the diastereomers of prodine is crucial for understanding their structure-activity relationships. Various analytical techniques are employed to assign the specific spatial arrangement of atoms at the chiral centers.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for this purpose. By analyzing vicinal proton-proton coupling constants and employing molecular modeling techniques like molecular mechanics (MM3), semiempirical (AM1), and ab initio molecular orbital theory, researchers can investigate the conformational features of the diastereomers. rsc.org This comparison between experimental NMR data and computed models aids in the configurational assignment. rsc.org More advanced NMR-based methods, such as those using floating chirality restrained distance geometry (fc-rDG) calculations, can directly generate structures from NMR data and assign probabilities to different diastereomeric configurations. nih.gov

The Exciton Chirality Method, which involves the introduction of chromophores into the molecule, is another sophisticated technique. nih.gov The interaction between these chromophores, observed through circular dichroism (CD) spectroscopy, can reveal the absolute configuration of stereocenters. nih.gov Additionally, the synthesis of configurationally defined fragments and their comparison with the natural or racemic product via spectroscopic methods provides a definitive way to assign the relative and absolute stereochemistry. rsc.org These methods, often used in combination, provide a high degree of confidence in the assigned configurations of diastereomeric prodines.

Design and Synthesis of Novel Alphaprodine Analogs and Derivatives

The quest for compounds with improved therapeutic profiles has driven the design and synthesis of a wide array of alphaprodine analogs. By modifying the core structure, researchers aim to explore structure-activity relationships and develop new chemical entities with potentially enhanced properties.

Synthesis of Spirocyclic Prodine Analogs for Structure-Activity Exploration

A notable area of analog development involves the creation of spirocyclic prodine derivatives. nih.govresearchgate.net These compounds feature a spirocyclic system, where two rings share a single common atom, which can significantly alter the molecule's three-dimensional shape and interaction with biological targets.

One synthetic approach involves the reaction of bromoacetals with n-butyllithium and a piperidone to form hydroxyacetals. nih.govresearchgate.net Subsequent cyclization and hydrolysis yield spirocyclic hemiacetals, which are then oxidized to the final spirocyclic prodine analogs. nih.govresearchgate.net The synthesis of such analogs allows for a systematic exploration of how conformational restriction imposed by the spirocyclic scaffold influences biological activity. For instance, in a series of spirocyclic prodine analogs, a methylated lactone derivative demonstrated notable analgesic activity. researchgate.net The development of multifunctional spirocyclic building blocks has also been a focus, with applications in creating novel analogs of various bioactive molecules. nih.gov

Exploration of Morphine Fragment Analogs and Related Chemotypes

The structural similarities between alphaprodine and fragments of the morphine molecule have inspired the synthesis of hybrid analogs. soton.ac.uk This approach aims to combine the desirable properties of both chemical classes. Since the development of pethidine, a precursor to prodine, thousands of phenyl-piperidine derivatives have been synthesized, some exhibiting significantly increased activity compared to morphine. soton.ac.uk

Research in this area often involves the synthesis of compounds that incorporate key structural features of morphine, such as specific ring systems or substituent patterns, onto the alphaprodine scaffold. The goal is to investigate how these modifications affect receptor binding and functional activity. The principle of stereospecificity is fundamental in this exploration, as the spatial arrangement of the molecule is critical for its interaction with opioid receptors. frontiersin.org

Theoretical Approaches to Synthetic Route Design for Research Compounds

Computational chemistry and theoretical models are increasingly utilized to guide the design and synthesis of novel research compounds, including alphaprodine analogs. bg.ac.rs These in silico methods can predict the feasibility of synthetic routes and the potential biological activity of target molecules before committing to laboratory work.

Computational tools can be employed to analyze reaction mechanisms, such as the pericyclic reactions involved in the isomerization of related compounds, to predict the most favorable pathways. escholarship.org For drug discovery, computational methods like de novo design can generate novel molecular structures with desired pharmacological properties. herts.ac.uk This involves building molecules fragment by fragment within the binding site of a target receptor. Furthermore, quantitative structure-activity relationship (QSAR) models can be developed to predict the biological activity of new analogs based on their structural features. herts.ac.uk These theoretical approaches streamline the research process by prioritizing the synthesis of compounds with the highest probability of desired activity, thereby saving time and resources. rowan.edu

Molecular and Receptor Level Pharmacological Investigations of Alphaprodine Hydrochloride

Opioid Receptor Ligand Binding and Functional Studies

Alphaprodine hydrochloride is a synthetic opioid analgesic that functions primarily as a mu-opioid receptor agonist. ncats.io Its action at these receptors in the central nervous system is responsible for its analgesic effects, which are similar to those of morphine. Structurally related to meperidine (pethidine), alphaprodine's binding to mu-opioid receptors inhibits the release of neurotransmitters, leading to a reduced perception of pain.

Despite its classification as a mu-opioid agonist, specific quantitative data on its binding affinity, such as the inhibition constant (Ki) from in vitro radioligand binding assays, are not publicly available. biorxiv.orgbiorxiv.org Functional assays confirm its agonist activity, leading to effects like analgesia and sedation.

| Receptor Subtype | Interaction Type | Binding Affinity (Ki) |

| Mu (µ) | Agonist | Not publicly available biorxiv.orgbiorxiv.org |

Detailed investigations into the binding profile of this compound at the kappa (κ) and delta (δ) opioid receptors are limited. Scientific literature providing specific binding affinities or functional activities for these receptor subtypes is not publicly available. biorxiv.orgbiorxiv.org Therefore, the selectivity profile of alphaprodine across the three major opioid receptor classes cannot be fully characterized based on current data.

| Receptor Subtype | Interaction Type | Binding Affinity (Ki) |

| Kappa (κ) | Not publicly available biorxiv.orgbiorxiv.org | Not publicly available biorxiv.orgbiorxiv.org |

| Delta (δ) | Not publicly available biorxiv.orgbiorxiv.org | Not publicly available biorxiv.orgbiorxiv.org |

The pharmacological activity of prodine isomers is subject to stereoselectivity. Alphaprodine represents the alpha-isomer, which has been reported to be the less active of the two stereoisomers. unodc.org Early research suggested that the beta-isomer, betaprodine (B10762733), possesses greater analgesic activity. unodc.org This difference in potency is attributed to the three-dimensional conformation of the molecules. The beta-isomer (cis CH3/C6H5) is thought to bear a greater structural resemblance to morphine, allowing for a more favorable interaction with the opioid receptor surface compared to the alpha-isomer (trans CH3/C6H5), alphaprodine. unodc.org This principle of stereospecificity is a fundamental concept in opioid receptor pharmacology, where spatial arrangement dictates the affinity and efficacy of a ligand. nih.gov

Non-Opioid Receptor Interactions and Polypharmacology

Recent pharmacological screening has revealed that this compound possesses novel activity at muscarinic acetylcholine (B1216132) receptors. biorxiv.orgbiorxiv.orgnih.gov Specifically, it has been identified as a selective antagonist of the M5 muscarinic receptor subtype. biorxiv.orgbiorxiv.orgnih.gov In vitro studies determined its binding affinity (Ki) for the M5 receptor to be 771 nM. biorxiv.orgbiorxiv.orgnih.gov Functional assessments using Tango assays confirmed its role as an antagonist, as no agonist activity was detected. biorxiv.orgnih.gov

This interaction is highly selective for the M5 subtype. Alphaprodine showed no significant affinity for the M1, M2, M3, or M4 muscarinic receptors at concentrations up to 10 μM. biorxiv.orgbiorxiv.orgnih.gov Such subtype-selective M5 antagonists are rare in the literature, suggesting alphaprodine could serve as a chemical probe for studying M5 receptor function, despite its primary classification as an opioid. biorxiv.orgbiorxiv.org

| Receptor Subtype | Interaction Type | Binding Affinity (Ki) | Notes |

| Muscarinic M1 | No significant affinity | > 10 µM biorxiv.orgnih.gov | --- |

| Muscarinic M2 | No significant affinity | > 10 µM biorxiv.orgnih.gov | --- |

| Muscarinic M3 | No significant affinity | > 10 µM biorxiv.orgnih.gov | --- |

| Muscarinic M4 | No significant affinity | > 10 µM biorxiv.orgnih.gov | --- |

| Muscarinic M5 | Antagonist | 771 nM biorxiv.orgbiorxiv.orgnih.gov | No agonist activity observed in Tango assay. biorxiv.orgnih.gov |

The cannabinoid CB1 receptor is a G-protein-coupled receptor highly expressed in the central nervous system that mediates many of the effects of cannabinoids. nih.govgoogleapis.com A review of the available scientific literature reveals no published studies detailing the direct interaction of this compound with cannabinoid CB1 receptors in cellular systems. Its pharmacological profile is primarily characterized by its effects on opioid and, more recently, muscarinic receptors.

Structure Activity Relationship Sar and Computational Modeling

Quantum Chemical and Electronic Structure Studies

Quantum chemical methods have been employed to investigate the electronic properties of alphaprodine and related molecules, providing a more fundamental understanding of their interaction with opioid receptors. These studies delve into the distribution of electrons within the molecule and how this influences its biological activity.

Research by Loew and Jester involved quantum chemical studies of meperidine and prodine, which would include alphaprodine. tib.eu While the detailed findings of this specific study are not widely available in more recent literature, the approach generally involves calculating the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energies of these frontier orbitals are indicative of a molecule's ability to donate or accept electrons. A correlation can often be drawn between these electronic parameters and the biological activity of a series of related compounds. For opioid analgesics, the electronic properties of the phenyl ring and the nitrogen atom are of particular interest, as they are key to receptor recognition and binding.

Advanced Molecular Modeling and Simulation Approaches

With the advent of powerful computational resources, advanced molecular modeling and simulation techniques are increasingly being used to study the dynamic interactions between opioid ligands and their receptors.

Molecular dynamics (MD) simulations, for instance, can model the behavior of alphaprodine hydrochloride in a simulated biological environment, such as in complex with a model of the mu-opioid receptor embedded in a lipid bilayer. nih.govnih.gov These simulations provide insights into the flexibility of the ligand and the receptor, the stability of their interactions over time, and the specific conformational changes that occur upon binding. mdpi.com For example, MD simulations can help identify key amino acid residues in the receptor that form stable hydrogen bonds or hydrophobic interactions with alphaprodine.

Three-dimensional quantitative structure-activity relationship (3D-QSAR) studies represent another powerful computational tool. While specific 3D-QSAR studies on this compound are not prominent in the literature, such studies have been conducted on broader classes of 4-phenylpiperidine (B165713) derivatives and other opioid receptor antagonists. nih.govnih.gov These models correlate the 3D steric and electrostatic fields of a series of molecules with their biological activities. The resulting 3D contour maps can visualize regions where bulky groups or specific electronic properties are favorable or unfavorable for activity, thereby guiding the design of new, more potent, or selective analogues.

| Modeling Technique | Principle | Potential Application to this compound |

|---|---|---|

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent behavior of a molecular system. nih.govnih.govmdpi.com | - Elucidating the dynamic binding process to the opioid receptor.

|

| 3D-Quantitative Structure-Activity Relationship (3D-QSAR) | Correlates the 3D molecular fields of compounds with their biological activity. nih.govnih.gov | - Identifying structural modifications to enhance potency.

|

Molecular Docking and Ligand-Receptor Complex Prediction

Molecular docking is a computational method used to predict the preferred orientation of a molecule when bound to a receptor to form a stable complex nih.govlabbulletin.com. This technique is crucial for understanding the binding mode of ligands and for the rational design of new drugs saromics.comnih.gov. For alphaprodine, docking simulations would be employed to predict its interaction with the µ-opioid receptor, which is a G-protein-coupled receptor (GPCR) nih.gov.

Methodology: The process would begin with obtaining the three-dimensional structures of both alphaprodine and the µ-opioid receptor. The crystal structure of the µ-opioid receptor, often in complex with a known agonist or antagonist, serves as the starting point for creating a model of the binding site nih.govnih.gov. The alphaprodine molecule's 3D conformation would be generated and optimized for energy.

Docking software would then be used to place the alphaprodine molecule into the binding pocket of the receptor in various possible orientations and conformations. These poses are then "scored" using a scoring function that estimates the binding affinity nih.gov. The highest-scoring poses represent the most likely binding modes.

Predicted Interactions: Based on studies of other opioids that bind to the µ-opioid receptor, it is predicted that alphaprodine would form several key interactions within the receptor's binding pocket nih.govmdpi.com. A critical interaction for many opioid ligands is an ionic bond between the protonated amine of the ligand and a negatively charged aspartate residue (Asp147) in the receptor nih.govmdpi.com. Additionally, hydrophobic interactions between the phenyl group of alphaprodine and hydrophobic pockets within the receptor are expected to contribute significantly to binding affinity mdpi.comnih.gov. Hydrogen bonds and van der Waals forces with other amino acid residues, such as tyrosine and histidine, would further stabilize the ligand-receptor complex nih.govnih.gov.

The results from molecular docking can provide a static snapshot of the probable binding mode, which is invaluable for understanding the structural requirements for µ-opioid receptor agonism and for designing novel analogs with potentially improved properties.

Molecular Dynamics Simulations for Conformational Sampling and Receptor Interaction Analysis

Following molecular docking, molecular dynamics (MD) simulations can provide a more dynamic and detailed view of the ligand-receptor complex over time mdpi.comresearchgate.net. MD simulations model the movement of atoms and molecules, offering insights into the conformational changes of both the ligand and the receptor upon binding, and the stability of their interactions mdpi.comvcu.edunih.gov.

Methodology: An MD simulation would start with the most plausible alphaprodine-µOR complex predicted by molecular docking. This complex is placed in a simulated physiological environment, typically including a lipid bilayer to represent the cell membrane and an aqueous solvent nih.govmdpi.com. The simulation then calculates the forces between atoms and their resulting movements over a set period, often on the scale of nanoseconds to microseconds mdpi.com.

Analysis of Receptor Interactions: Through MD simulations, researchers can analyze the stability of the interactions predicted by docking. For instance, the persistence of the ionic bond with Asp147 and the stability of hydrophobic contacts can be monitored throughout the simulation nih.govmdpi.com. These simulations can reveal how the binding of alphaprodine induces conformational changes in the receptor, which is a crucial step in the process of receptor activation and subsequent signal transduction nih.gov.

Furthermore, MD simulations allow for the exploration of the role of water molecules in the binding pocket, which can mediate interactions between the ligand and the receptor. The flexibility of both the ligand and the receptor is fully accounted for, providing a more realistic model of the binding event than static docking alone mdpi.comvcu.edu. By calculating the binding free energy over the course of the simulation, a more accurate estimation of the binding affinity can be achieved, which can be correlated with experimental data to validate the computational model mdpi.com.

These computational approaches are fundamental in modern drug discovery for building a comprehensive understanding of a drug's mechanism of action at a molecular level.

Preclinical Pharmacokinetic and Biotransformation Research

In Vitro and Animal Model Absorption and Distribution Studies

Early preclinical investigations were crucial in establishing the fundamental pharmacokinetic profile of alphaprodine. These studies, primarily in animal models, characterized its movement and disposition within biological systems.

Plasma Disappearance and Distribution Volume in Animal Systems

Preclinical studies following intravenous administration in canine models revealed that alphaprodine is characterized by a rapid disappearance from plasma. This fast clearance is consistent with the drug's rapid onset and brief duration of action. These early animal studies also indicated a large volume of distribution, suggesting extensive movement of the compound from the bloodstream into surrounding tissues. Further observations in these models pointed towards a swift equilibrium being established between the brain and plasma concentrations of the drug.

Comparative Pharmacokinetic Profiles with Related Compounds (e.g., Meperidine) in Preclinical Models

Alphaprodine is structurally and pharmacologically related to meperidine, but preclinical observations highlight significant differences in their pharmacokinetic profiles, primarily concerning the duration of effect. wikipedia.org Consistent with its shorter clinical duration, plasma levels of alphaprodine decline at a more rapid rate than those of meperidine. nih.govscilit.com The duration of action for alphaprodine is typically 1 to 2 hours, whereas meperidine's effects last for 2 to 4 hours. wikipedia.orgaapd.org

While data from direct comparative studies in animal models is limited, a clinical study in human volunteers provides quantitative insights into these differences, showing that while plasma clearance is similar, the volume of distribution differs significantly. nih.gov

| Parameter | Alphaprodine | Meperidine |

|---|---|---|

| Plasma Clearance (L/kg/min) | 1.04 | 1.01 |

| Apparent Volume of Distribution (L/kg) | 1.90 | 3.37 |

Data derived from a study in human volunteers, illustrating the pharmacokinetic differences between the two compounds. nih.gov

Metabolic Pathways and Enzymatic Degradation in Preclinical Systems

The biotransformation of alphaprodine is a key determinant of its duration of action and elimination from the body. Preclinical research points to the liver as the primary site of these metabolic processes.

Hepatic Metabolism and Inactive Metabolite Formation in Preclinical Models

Alphaprodine is metabolized extensively, primarily in the liver. aapd.orgpatsnap.com This hepatic processing converts the active compound into inactive metabolites. patsnap.com The formation of these inactive metabolites effectively terminates the drug's pharmacological activity and prepares it for excretion. patsnap.com

Elucidation of Specific Enzymatic Pathways Involved (e.g., Cytochrome P450)

While specific studies detailing the enzymatic pathways for alphaprodine are not extensively detailed in the reviewed literature, the metabolism of opioids is generally well-characterized. Most opioids undergo Phase 1 metabolism, which often involves the cytochrome P450 (CYP) enzyme system in the liver. nih.gov Key enzymes in this family responsible for the metabolism of many opioids include CYP3A4 and CYP2D6. nih.gov These enzymes facilitate reactions such as oxidation and hydrolysis that modify the drug's structure. nih.gov Following Phase 1, drugs often undergo Phase 2 metabolism, which involves conjugation reactions to make the metabolites more water-soluble for easier excretion. nih.gov It is plausible that alphaprodine's metabolism follows these general pathways, though specific research is required for confirmation.

Advanced Analytical Methods for Alphaprodine Hydrochloride Research

Chromatographic Techniques for Quantitative Analysis in Research Matrices

Chromatography is a cornerstone of analytical chemistry, enabling the separation, identification, and quantification of compounds within complex mixtures. For alphaprodine hydrochloride research, various chromatographic methods are employed to analyze the compound in matrices ranging from plasma in preclinical trials to bulk research compounds.

Gas-Liquid Chromatography (GLC) for Plasma Analysis in Preclinical Studies

Gas-Liquid Chromatography (GLC) has been a foundational technique for the quantitative analysis of alphaprodine in biological fluids such as plasma. This method is particularly valuable in preclinical research for determining the pharmacokinetic profile of the compound. A developed GLC analysis for measuring plasma alphaprodine has proven sufficiently sensitive for studying its pharmacokinetics in human subjects. In these studies, plasma concentration data are used to calculate key pharmacokinetic parameters, providing insight into the drug's absorption, distribution, metabolism, and excretion.

Research comparing the pharmacokinetics of alphaprodine and meperidine utilized a GLC method to track plasma concentrations over time following intravenous administration. The findings indicated that while the plasma clearances for the two compounds were nearly identical, alphaprodine's plasma levels declined more rapidly, consistent with its shorter clinical duration of action.

Table 1: Comparative Pharmacokinetic Parameters Determined by GLC

| Parameter | Alphaprodine | Meperidine |

|---|---|---|

| Plasma Clearance | 1.04 L/kg/min | 1.01 L/kg/min |

| Apparent Volume of Distribution | 1.90 L/kg | 3.37 L/kg |

This table presents comparative pharmacokinetic data for alphaprodine and meperidine obtained through Gas-Liquid Chromatography (GLC) analysis.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (UV, Fluorescence, Electrochemical) for Basic Drug Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of pharmaceutical compounds. When coupled with various detectors, it offers a range of sensitivities and selectivities for basic drug analysis.

UV Detection: HPLC with Ultraviolet (UV) detection is a common and robust method for quantifying compounds that possess a UV-absorbing chromophore. scispace.comresearchgate.net For alkaloids and other similar compounds, UV detection provides reliable quantification in pharmaceutical formulations and research samples. thermofisher.cnnih.gov The selection of a specific wavelength where the analyte absorbs maximally allows for its quantification. nih.gov

Fluorescence Detection: For enhanced sensitivity and selectivity, fluorescence detection can be employed. scispace.com This method is suitable for compounds that are naturally fluorescent or can be chemically modified (derivatized) to become fluorescent. nih.govnih.gov Fluorescence detectors measure the emission of light from an excited molecule, which can provide lower limits of detection compared to UV absorbance, making it ideal for trace-level analysis in complex biological samples. nih.govnih.gov

Electrochemical Detection: Electrochemical detectors offer high sensitivity and selectivity for electroactive compounds. mdpi.com These detectors measure the current resulting from the oxidation or reduction of the analyte at an electrode surface. rsc.org This technique is particularly useful for analyzing neurotransmitters, opioids, and their metabolites in biological matrices at very low concentrations. mdpi.comnih.gov The selectivity can be tuned by adjusting the applied potential.

Table 2: Comparison of HPLC Detection Methods

| Detector | Principle | Primary Advantage | Typical Application |

|---|---|---|---|

| Ultraviolet (UV) | Measures absorbance of UV light by the analyte. scispace.com | Robustness, wide applicability. researchgate.net | Assay and purity of bulk drug substance. |

| Fluorescence | Measures light emitted from an excited analyte. nih.gov | High sensitivity and selectivity. nih.gov | Trace analysis in biological fluids. |

| Electrochemical | Measures current from redox reactions of the analyte. mdpi.com | Very high sensitivity, selectivity for electroactive species. rsc.orgnih.gov | Analysis of metabolites in complex matrices. |

This table summarizes the principles and applications of different HPLC detection methods relevant to basic drug analysis.

Ion Exchange Chromatography for Purity Assessment in Research Compounds

Ion Exchange Chromatography (IEC) is a powerful technique for the purification and purity assessment of ionic compounds like this compound. In this method, separation is based on the reversible electrostatic interaction between charged analytes and the charged functional groups of the stationary phase.

For a cationic compound such as alphaprodine, a cation-exchange column would be used. The process is effective for separating the active pharmaceutical ingredient (API) from counterions and other charged impurities. mdpi.com Methodologies have been developed for the simultaneous purification and counterion exchange of pharmaceutical compounds, demonstrating the utility of chromatography in ensuring the purity and correct salt form of a research compound. mdpi.com This is critical in research, as the presence of incorrect counterions or ionic impurities can significantly affect the compound's physicochemical properties and biological activity.

Chiral HPLC for Stereoisomer Separation in Research Samples

Alphaprodine possesses two stereocenters, meaning it can exist as multiple stereoisomers. These isomers may exhibit different pharmacological and toxicological profiles. csfarmacie.cz Therefore, the ability to separate and quantify individual stereoisomers is crucial. Chiral HPLC is the predominant method for this purpose. csfarmacie.cznih.gov

This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and enabling their separation. csfarmacie.czmdpi.com The development of a chiral separation method involves screening various CSPs and mobile phase compositions to achieve optimal resolution. sigmaaldrich.compensoft.net Polysaccharide-based CSPs are widely used and are effective for resolving a broad range of chiral compounds, including those with central stereogenicity like alphaprodine. mdpi.com The separation of stereoisomers is essential for ensuring the stereochemical purity of research samples and for conducting stereoselective pharmacological studies. nih.gov

Spectroscopic and Spectrometric Characterization in Research

Spectroscopic and spectrometric methods are indispensable for the structural elucidation, identification, and sensitive quantification of this compound.

Mass Spectrometry (MS) for Identification and Quantification in Research Samples

Mass Spectrometry (MS) is a highly sensitive and specific analytical technique used for both the qualitative and quantitative analysis of alphaprodine. It measures the mass-to-charge ratio (m/z) of ionized molecules, providing information about the molecular weight and structure of the analyte. The electron ionization mass spectrum of alphaprodine is publicly available and serves as a reference for its identification. nist.gov

For quantitative studies, MS is typically coupled with a chromatographic separation technique, such as Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). mdpi.comnih.gov These hyphenated techniques are staples in forensic and clinical toxicology for the detection and quantification of opioids in biological samples. mdpi.comnih.gov LC-tandem MS (LC-MS/MS) offers exceptional selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion, allowing for quantification at very low levels (ng/mL or µg/L) in complex matrices like blood and urine. nih.govresearchgate.net

Table 3: Mass Spectrometry Methods for Opioid Analysis

| Technique | Ionization Method | Key Feature | Application in Alphaprodine Research |

|---|---|---|---|

| GC-MS | Electron Ionization (EI) | Provides reproducible fragmentation patterns for library matching. | Identification and quantification in biological samples. mdpi.comnih.gov |

| LC-MS | Electrospray Ionization (ESI) | "Soft" ionization suitable for polar and thermally labile molecules. | High-throughput analysis of alphaprodine and its metabolites. |

| LC-MS/MS | ESI | High selectivity through Multiple Reaction Monitoring (MRM). nih.gov | Ultra-sensitive quantification for pharmacokinetic and forensic studies. researchgate.net |

| High-Resolution MS (e.g., QTOF, Orbitrap) | ESI | High mass accuracy for unambiguous formula determination. mdpi.com | Structural elucidation of unknown metabolites and impurities. |

This table outlines various mass spectrometry techniques and their specific applications in the research and analysis of alphaprodine and related compounds.

Compound Reference Table

| Compound Name |

|---|

| Alphaprodine |

| This compound |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Research Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural elucidation of organic molecules like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the molecular framework, connectivity, and stereochemistry.

In the analysis of this compound, ¹H NMR spectroscopy would be used to identify and map the different types of protons in the molecule. The spectrum would feature distinct signals corresponding to the protons of the aromatic phenyl ring, the piperidine (B6355638) ring, the N-methyl and C3-methyl groups, and the propionate (B1217596) ester moiety. The chemical shift of each signal (measured in parts per million, ppm) indicates the electronic environment of the protons, while the integration of the signal reveals the relative number of protons of each type. Furthermore, spin-spin coupling patterns (splitting of signals) provide crucial data on the connectivity of adjacent, non-equivalent protons, which is instrumental in confirming the cis-relationship of the substituents on the piperidine ring.

X-ray Crystallography for Crystal Structure Determination and Conformational Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Research on DL-alphaprodine hydrochloride has utilized this technique to establish its crystal structure and confirm its molecular conformation, which is critical for understanding its interaction with opioid receptors.

The seminal crystallographic study of DL-alphaprodine hydrochloride was conducted by G. Kartha, F. R. Ahmed, and W. H. Barnes in 1960. iucr.org Their work, using the isomorphous-replacement method with the corresponding hydrobromide salt, determined the unit-cell dimensions and the space group of the crystal. iucr.org The analysis confirmed that the piperidine ring adopts a stable chair conformation. In this conformation, the larger phenyl group occupies an equatorial position, while the propionoxy group is situated in an axial position. iucr.org The methyl group at the C3 position was found to be in a trans configuration relative to the C4-phenyl group. iucr.org

An addendum to this work in 1961 provided further detail on the bonding around the piperidine nitrogen atom. iucr.org The data revealed a significant hydrogen bond between the protonated nitrogen atom N(1) and the chloride ion (Cl'). iucr.org The bond angles around the nitrogen atom were all found to be very close to the ideal tetrahedral angle of 109.5°, supporting the sp³ hybridization of the nitrogen and its role as a hydrogen bond donor. iucr.org This interaction is a key feature of the crystal packing.

| Parameter | Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimension (a) | 15.93 Å |

| Unit Cell Dimension (b) | 8.00 Å |

| Unit Cell Dimension (c) | 14.47 Å |

| Unit Cell Angle (β) | 106° 06' |

| Molecules per Unit Cell (Z) | 4 |

| N(1)-Cl' Bond Type | Hydrogen Bond |

| Mean N(1) Bond Angle | 109.4° |

Infrared (IR) and Ultraviolet (UV) Spectroscopy for Compound Characterization in Research

Infrared (IR) and Ultraviolet (UV) spectroscopy are fundamental analytical techniques used for the characterization of chemical compounds in research by identifying functional groups and conjugated systems.

UV spectroscopy of this compound is primarily used to characterize the electronic transitions within the molecule. The absorption of UV light is dominated by the phenyl group, which contains a system of conjugated pi electrons. This aromatic ring gives rise to characteristic absorption bands in the UV region, typically around 250-270 nm. The position and intensity of these absorption maxima can be used to confirm the presence of the phenyl substituent and for quantitative analysis in solution.

IR spectroscopy provides a molecular fingerprint by detecting the vibrational frequencies of chemical bonds. For this compound, the IR spectrum displays a number of characteristic absorption bands that correspond to its specific functional groups. The most prominent of these is the strong absorption from the ester carbonyl group (C=O) stretch. Other key vibrations include those from C-H bonds in the aromatic ring and aliphatic piperidine structure, C-O stretching of the ester, and C-N stretching of the tertiary amine. The presence of the hydrochloride salt would also be indicated by a broad absorption band corresponding to the N⁺-H stretch. These characteristic peaks are invaluable for confirming the identity and purity of the compound in a research setting.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Ester Carbonyl (C=O) | Stretching | ~1735 |

| Aromatic C-H | Stretching | ~3030 |

| Aliphatic C-H | Stretching | ~2850-2960 |

| Ester C-O | Stretching | ~1150-1250 |

| Ammonium N⁺-H | Stretching | ~2400-2700 (broad) |

| Aromatic C=C | Stretching | ~1450-1600 |

X-ray Fluorescence (XRF) for Receptor Binding Event Detection in Research

X-ray Fluorescence (XRF) is a powerful non-destructive analytical technique for elemental analysis. While not a conventional method for studying ligand-receptor interactions, its principles offer a theoretical basis for detecting binding events in specialized research applications. The technique works by irradiating a sample with high-energy X-rays, causing atoms within the sample to excite and emit secondary, "fluorescent" X-rays. The energy of the emitted X-rays is characteristic of each element, allowing for the determination of the sample's elemental composition.

In the context of this compound research, XRF is not used to study the compound directly, as it is composed of light elements (C, H, N, O, Cl) that have low fluorescence yields. However, XRF could be theoretically applied to detect receptor binding events through indirect strategies.

One hypothetical approach involves the synthesis of a modified alphaprodine analog that incorporates a heavy element or a halogen with a strong XRF signal, such as bromine or iodine, in place of the chlorine or as a label on the phenyl ring. If this labeled ligand retains its binding affinity for the opioid receptor, XRF could be used to quantify the amount of ligand bound to purified receptor preparations or membrane fractions. By measuring the intensity of the characteristic X-rays from the elemental tag, researchers could determine the concentration of the bound ligand, providing an alternative to radioligand binding assays.

A second theoretical application could involve detecting changes in the elemental microenvironment of the receptor upon ligand binding. Many receptors, particularly G-protein coupled receptors, rely on specific ions (e.g., Na⁺, Mg²⁺, Ca²⁺) for their structure and function. If the binding of this compound were to cause a displacement or influx of specific ions within the receptor's binding pocket or its immediate vicinity, synchrotron-based micro-XRF could potentially map and quantify these elemental changes, offering indirect evidence of a binding event and its downstream structural consequences. These applications remain speculative and would require significant experimental development.

Neuropharmacological and Behavioral Research in Animal Models

Central Nervous System (CNS) Pathway Modulation in Animal Models

As an opioid agonist, alphaprodine hydrochloride exerts its effects by binding to opioid receptors, which are densely located in the brain and spinal cord. sigmaaldrich.com Research in animal models confirms that the analgesic and behavioral effects of alphaprodine are mediated through these established opioid pathways. This is demonstrated by the effective antagonism of its actions by opioid antagonists like naloxone (B1662785). In studies with rats, the administration of naloxone was shown to counteract the analgesic effects of alphaprodine, confirming that its mechanism is tied to the narcotic receptor system.

Opioids modulate pain perception by acting on both ascending and descending pain pathways within the CNS. The ascending pathways transmit nociceptive signals from the periphery to the brain, while the descending pathways, originating in areas like the periaqueductal gray (PAG) and the rostral ventromedial medulla (RVM), project down to the spinal cord to inhibit the transmission of pain signals. Alphaprodine's action on these pathways is consistent with the broader mechanism of mu-opioid receptor agonists, which suppress the firing of neurons involved in pain transmission and enhance the activity of inhibitory pathways.

Investigation of Neurotransmitter System Influence (e.g., Dopamine (B1211576), Serotonin) in Animal Models

The behavioral effects of opioids, including their reinforcing properties, are closely linked to their influence on neurotransmitter systems, particularly the mesolimbic dopamine system. nih.govdroracle.ainih.gov This pathway, often referred to as the brain's reward circuit, originates in the ventral tegmental area (VTA) and projects to the nucleus accumbens (NAc). droracle.ai

Opioid agonists like alphaprodine modulate this pathway by binding to mu-opioid receptors on GABAergic interneurons in the VTA. frontiersin.org This interaction inhibits the release of the neurotransmitter GABA, which in turn disinhibits dopamine neurons, leading to an increased release of dopamine in the nucleus accumbens. frontiersin.org This surge in dopamine is associated with feelings of reward and is a critical mechanism underlying the reinforcing effects of opioids observed in animal self-administration models. droracle.ai The interaction between the opioid and dopamine systems within the nucleus accumbens is also significant in the modulation of pain. plos.org

While direct studies quantifying alphaprodine-specific modulation of serotonin (B10506) are less common, the serotonergic system is known to be intricately involved in mood, as well as the descending inhibition of pain. Interactions between the opioid and serotonergic systems are well-documented, suggesting that part of alphaprodine's central effects may involve modulation of serotonin pathways.

Comparative Studies of Pharmacological Effects in Animal Models

Comparative studies in animal models are crucial for characterizing the unique pharmacological profile of an opioid. This compound has been compared with other narcotics such as morphine, meperidine, and anileridine in rats to assess its relative effects on analgesia and schedule-controlled behavior. mdpi.com

In one such study, all four narcotics were found to decrease rates of lever pressing under a fixed-ratio schedule of food presentation and increase tail-withdrawal latency from warm water, a measure of analgesia. mdpi.com This indicates that alphaprodine, like the other compounds, produces both behavioral suppression and significant analgesic effects.

The study also investigated the antagonism of these effects by naloxone. Naloxone effectively antagonized the analgesic (tail-withdrawal) effects of all four opioids. However, its impact on schedule-controlled behavior varied. Specifically, naloxone shifted the dose-effect curve for alphaprodine's effect on lever-pressing by a factor of 4-8, similar to its effect on morphine. mdpi.com This suggests that the behavioral suppressant effects of alphaprodine are mediated by a narcotic action, in contrast to meperidine, whose rate-decreasing effects were not antagonized by naloxone. mdpi.com

| Compound | Effect on Lever Pressing Rate | Antagonism by Naloxone (Dose-Effect Curve Shift) |

|---|---|---|

| Alphaprodine | Decrease | Shifted by a factor of 4-8 |

| Morphine | Decrease | Shifted by a factor of 4-8 |

| Anileridine | Decrease | Shifted by a factor of 2 |

| Meperidine | Decrease | Not antagonized |

| Compound | Effect on Tail-Withdrawal Latency | Antagonism by Naloxone |

|---|---|---|

| Alphaprodine | Increase | Antagonized |

| Morphine | Increase | Antagonized |

| Anileridine | Increase | Antagonized |

| Meperidine | Increase | Antagonized |

Emerging Research Directions and Uncharted Territories

The synthetic opioid alphaprodine hydrochloride, while having a history of clinical use, is now at the forefront of new research avenues that seek to understand the deeper complexities of receptor pharmacology and to innovate in the field of drug design. The unique chemical structure of alphaprodine serves as a valuable tool for exploring novel receptor interactions and as a foundational scaffold for the development of new therapeutic agents. This section delves into the emerging research directions and the uncharted territories that are being explored, leveraging the specific properties of this compound.

Q & A

Basic Research Questions

Q. How can researchers determine the purity and identity of Alphaprodine hydrochloride in synthesized batches?

- Methodological Answer : Use a combination of high-performance liquid chromatography (HPLC) for purity analysis and spectroscopic techniques (e.g., nuclear magnetic resonance [NMR], mass spectrometry) for structural confirmation. Compare results with reference standards and published spectral data . For novel batches, include elemental analysis to verify molecular formula consistency (C₁₆H₂₃NO₂·HCl) .

Q. What experimental approaches are recommended to assess this compound’s solubility in different solvents for in vitro studies?

- Methodological Answer : Conduct phase solubility studies by preparing saturated solutions in solvents like DMSO, water, ethanol, or DMF at controlled temperatures (e.g., 25°C, 37°C). Use UV-Vis spectrophotometry to quantify dissolved concentrations. Document solvent stability over time, as this compound may degrade in solution after 1–6 months depending on storage conditions .

Q. What pharmacological assays are suitable for evaluating this compound’s opioid receptor binding affinity?

- Methodological Answer : Perform competitive radioligand binding assays using μ-opioid receptor (MOR)-expressing cell membranes. Compare displacement of reference ligands (e.g., [³H]DAMGO) with this compound at varying concentrations. Include positive controls (e.g., morphine) and negative controls (vehicle-only) to validate assay specificity .

Q. How should researchers design experiments to compare Alphaprodine’s analgesic efficacy with structurally related opioids like meperidine?

- Methodological Answer : Use a randomized, double-blind rodent model (e.g., tail-flick test or hot-plate assay) with dose-response curves for both compounds. Apply statistical methods (e.g., ANOVA with post-hoc tests) to compare latency periods and ED₅₀ values. Ensure ethical compliance with institutional guidelines for animal studies .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported pharmacokinetic parameters of this compound across species?

- Methodological Answer : Conduct cross-species pharmacokinetic studies under standardized conditions (dose, administration route, sampling intervals). Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) for precise plasma concentration measurements. Apply physiologically based pharmacokinetic (PBPK) modeling to account for interspecies differences in metabolism and clearance .

Q. How can researchers optimize experimental parameters to minimize respiratory depression in this compound efficacy studies?

- Methodological Answer : Implement dose-escalation protocols with continuous monitoring of respiratory rate and blood gas analysis in preclinical models. Co-administer selective opioid receptor antagonists (e.g., naloxone) to isolate MOR-mediated effects. Validate findings using telemetry in conscious, freely moving animals to reduce stress-induced artifacts .

Q. What analytical techniques are critical for characterizing this compound’s degradation products under stress conditions?

- Methodological Answer : Subject the compound to forced degradation (heat, light, acid/base hydrolysis) and analyze degradation products via LC-MS with quadrupole time-of-flight (Q-TOF) detection. Compare fragmentation patterns with synthetic standards. Use accelerated stability studies (40°C/75% RH) to predict shelf-life .

Q. How should clinical researchers design controlled trials to evaluate Alphaprodine’s safety profile in obstetric analgesia without confounding variables?

- Methodological Answer : Use a prospective, randomized controlled trial (RCT) with strict inclusion criteria (e.g., gestational age, parity). Stratify participants by risk factors and employ blinded outcome assessors. Monitor neonatal outcomes (Apgar scores, umbilical cord pH) and maternal adverse events (respiratory depression, nausea) with validated scales .

Data Presentation and Reproducibility Guidelines

- Experimental Reporting : Follow the Beilstein Journal of Organic Chemistry guidelines for detailed method descriptions. Include raw data (e.g., NMR spectra, chromatograms) in supplementary materials with metadata (instrument parameters, software versions) .

- Statistical Analysis : Use open-source tools (e.g., R, Python) for transparency. Document code repositories and version control logs to ensure reproducibility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.